molecular formula C8H13FO3S B2400376 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride CAS No. 2287288-42-8

6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride

Cat. No.: B2400376
CAS No.: 2287288-42-8
M. Wt: 208.25
InChI Key: WTINUUCUYPHRHL-UHFFFAOYSA-N
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Description

6-Oxabicyclo[322]nonane-4-sulfonyl fluoride is a chemical compound with the molecular formula C8H13FO3S It is characterized by a bicyclic structure containing an oxygen atom and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride typically involves the reaction of a suitable bicyclic precursor with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    6-Oxabicyclo[3.2.2]nonane-4-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.

    6-Oxabicyclo[3.2.2]nonane-4-sulfonyl iodide: Similar structure but with a sulfonyl iodide group.

Uniqueness

6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability compared to other sulfonyl halides. This makes it particularly useful in applications requiring selective and stable modification of biomolecules.

Properties

IUPAC Name

6-oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3S/c9-13(10,11)8-4-2-6-1-3-7(8)12-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTINUUCUYPHRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1CO2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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